1-[2-(4-Morpholinyl)-2-oxoethyl]-2-pyrido[2,3-b][1,4]thiazinone
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Overview
Description
1-[2-(4-morpholinyl)-2-oxoethyl]-2-pyrido[2,3-b][1,4]thiazinone is an organooxygen compound and an organonitrogen compound. It derives from an alpha-amino acid.
Scientific Research Applications
Chemical Reactions and Synthesis : This compound is involved in complex chemical reactions. Solov’eva et al. (1993) studied the reactions of similar thiazines with morpholine, noting the formation of 1-N-oxalamides of 2-acyl-5-chloro-1,2-dihydrothiazolo[5,4-b]pyridine (Solov’eva et al., 1993). Additionally, Dotsenko et al. (2008) described the synthesis of cyclopenta[c]pyridine derivatives using morpholinyl-containing compounds (Dotsenko et al., 2008).
Antimicrobial and Antitumor Properties : Zaki et al. (2017) explored the utility of 2-thioxo-pyrido[2,3-d]pyrimidinone in the synthesis of related compounds with antimicrobial properties (Zaki, Gomha, & Mohamed, 2017). Bolognese et al. (2004) conducted research on pyridoisoquinolindione derivatives, including similar compounds, for potential use as antitumor agents (Bolognese et al., 2004).
Biological and Pharmacological Research : Research has been conducted on derivatives of this compound for various biological and pharmacological applications. Binder et al. (1991) synthesized thiophene analogs of analgesics, starting with similar compounds (Binder et al., 1991). Helal et al. (2015) designed and synthesized thiophene derivatives with anti-inflammatory activity, involving morpholinylphenyl compounds (Helal et al., 2015).
Insecticidal Applications : Bakhite et al. (2014) synthesized pyridine derivatives with insecticidal activities against the cowpea aphid, utilizing similar compounds (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).
Properties
Molecular Formula |
C13H15N3O3S |
---|---|
Molecular Weight |
293.34 g/mol |
IUPAC Name |
1-(2-morpholin-4-yl-2-oxoethyl)pyrido[2,3-b][1,4]thiazin-2-one |
InChI |
InChI=1S/C13H15N3O3S/c17-11(15-4-6-19-7-5-15)8-16-10-2-1-3-14-13(10)20-9-12(16)18/h1-3H,4-9H2 |
InChI Key |
JBXSGLUTNLPNKU-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)CN2C(=O)CSC3=C2C=CC=N3 |
Canonical SMILES |
C1COCCN1C(=O)CN2C(=O)CSC3=C2C=CC=N3 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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